molecular formula C9H18N2 B2494386 (1-Cyclopropylpiperidin-4-yl)methanamine CAS No. 1225472-72-9; 1354315-59-5

(1-Cyclopropylpiperidin-4-yl)methanamine

Cat. No.: B2494386
CAS No.: 1225472-72-9; 1354315-59-5
M. Wt: 154.257
InChI Key: PVNNILOHBCABSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclopropylpiperidin-4-yl)methanamine is a piperidine-derived compound featuring a cyclopropyl group attached to the nitrogen atom of the piperidine ring and an aminomethyl substituent at the 4-position. Its molecular formula is C₁₀H₁₈N₂O, with an average molecular mass of 182.267 g/mol and a ChemSpider ID of 21612492 . The compound is also identified by synonyms such as 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine and CAS number 915922-83-7.

Properties

IUPAC Name

(1-cyclopropylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-8-3-5-11(6-4-8)9-1-2-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNNILOHBCABSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Activity of Piperidine vs. Linear Chain Derivatives

Compound Type Example Structure IC₅₀ (µM) Reference
Piperidine derivative (1-Cyclopropylpiperidin-4-yl)methanamine Not reported
Propylamine analog Compound 7 ~10× higher
Linear chain (C3) Compound 3 >1000

Substituent Effects on Piperidine Nitrogen

The substituent on the piperidine nitrogen significantly influences electronic and steric properties:

  • 1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine introduces a cyclopropylmethyl group, increasing steric bulk and lipophilicity, which may alter receptor selectivity .

Table 2: Substituent Variations and Properties

Compound Name Substituent on N Molecular Formula Key Property Reference
This compound Cyclopropylcarbonyl C₁₀H₁₈N₂O Rigidity, moderate polarity
1-(Cyclopropylsulfonyl)piperidin-4-yl analog Cyclopropylsulfonyl C₉H₁₈N₂O₂S Increased polarity
1-(Cyclopropylmethyl)piperidin-4-yl analog Cyclopropylmethyl C₁₀H₂₀N₂ Enhanced lipophilicity

Aromatic and Heterocyclic Methanamine Derivatives

Methanamine derivatives with aromatic or heterocyclic substituents demonstrate varied pharmacological profiles:

  • (9-Ethyl-9H-carbazol-3-yl)methanamine analogs with four-carbon linkers exhibit D3R selectivity over D2R (Ki = 144.7 nmol/L ), attributed to optimized linker length and aromatic interactions .
  • Quinoline-3-carboxamide derivatives (e.g., compound 23l) show improved binding (Ki = 85.7 nmol/L) compared to cyclohexyl methanamine analogs, which lack activity .

Table 3: Receptor Binding Affinities of Methanamine Derivatives

Compound Class Example Structure D3R Ki (nmol/L) Selectivity Over D2R Reference
Carbazole methanamine (9-Ethyl-9H-carbazol-3-yl)methanamine 144.7 >100×
Quinoline carboxamide Quinoline-3-carboxamide 85.7 Moderate
Cyclohexyl methanamine Compound 4 Inactive N/A

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